1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-

Electrochemistry Redox-active materials Corrosion inhibition

1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis- (CAS 82875-12-5) is a symmetrical bis-heterocyclic compound comprising two 1,3,4-thiadiazol-2-amine moieties covalently linked through a 1,2-ethanediylbis(thio) (–S–CH₂–CH₂–S–) bridge. With a molecular formula C₆H₈N₆S₄ and a molecular weight of 292.4 g/mol, the molecule integrates four sulfur atoms and six nitrogen atoms distributed across two electron-deficient thiadiazole rings and a flexible dithioether spacer.

Molecular Formula C6H8N6S4
Molecular Weight 292.4 g/mol
CAS No. 82875-12-5
Cat. No. B14412885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-
CAS82875-12-5
Molecular FormulaC6H8N6S4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC(CSC1=NN=C(S1)N)SC2=NN=C(S2)N
InChIInChI=1S/C6H8N6S4/c7-3-9-11-5(15-3)13-1-2-14-6-12-10-4(8)16-6/h1-2H2,(H2,7,9)(H2,8,10)
InChIKeyREDCGRNTASOZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis- (CAS 82875-12-5): Structural Identity and Baseline Characterization for Scientific Procurement


1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis- (CAS 82875-12-5) is a symmetrical bis-heterocyclic compound comprising two 1,3,4-thiadiazol-2-amine moieties covalently linked through a 1,2-ethanediylbis(thio) (–S–CH₂–CH₂–S–) bridge. With a molecular formula C₆H₈N₆S₄ and a molecular weight of 292.4 g/mol, the molecule integrates four sulfur atoms and six nitrogen atoms distributed across two electron-deficient thiadiazole rings and a flexible dithioether spacer [1]. This structural arrangement confers distinct redox and coordination properties. According to the European Chemicals Agency (ECHA), the substance was registered under REACH exclusively as a chemical intermediate (registration no longer valid as of 30 July 2019), indicating its historical use as a building block in the synthesis of more complex functional molecules rather than as an end-product active ingredient [2].

Why Generic 1,3,4-Thiadiazole Interchange Is Not Advisable for CAS 82875-12-5: The Critical Role of the Disulfide-Ethylene Spacer


Generic or mono-thiadiazole analogs cannot replicate the performance profile of CAS 82875-12-5 because its functional differentiation arises from the unique 1,2-ethanediylbis(thio) bridge, which is fundamentally distinct from simple disulfide (–S–S–) or flexible alkyl chain linkers. In closely related glutaminase (GLS) inhibitor chemotypes, replacing a mercaptoethyl (–SCH₂CH₂–) linker with an n-propyl (–CH₂CH₂CH₂–) spacer resulted in a 46-fold loss of potency (IC₅₀ shift from 50 nM to 2.3 µM), while a dimethylsulfide (–CH₂SCH₂–) linker abolished activity entirely (IC₅₀ > 100 µM) [1]. This demonstrates that the specific geometry, electronic character, and length of the sulfur-containing bridge directly control target engagement and biological activity. Consequently, substituting CAS 82875-12-5—which possesses a dithioethylene (–S–CH₂–CH₂–S–) spacer—with a direct disulfide analog (CAS 36999-88-9, lacking the ethylene extension), a simple alkyl-linked bis-thiadiazole, or a mono-thiadiazole derivative (e.g., 2-amino-1,3,4-thiadiazole, CAS 4005-51-0) will yield molecules with markedly different conformational flexibility, redox potential, and metal-coordination geometry, precluding one-to-one functional replacement [2].

Quantitative Evidence Guide: Differentiating CAS 82875-12-5 from Closest Analogs


Linker-Dependent Redox Potential: CAS 82875-12-5 vs. Direct Disulfide (CAS 36999-88-9)

The redox behavior of the disulfide bond in 1,3,4-thiadiazole systems is highly sensitive to the chemical environment of the –S–S– unit. In poly[dithio-2,5-(1,3,4-thiadiazole)] (poly(DMcT)), which features direct disulfide linkages analogous to the comparator CAS 36999-88-9, reduction and oxidation peak potentials are observed at –0.1 V and +0.1 V (vs. Ag) respectively in hot γ-butyrolactam at 90 °C [1]. In CAS 82875-12-5, the disulfide bond is flanked by an ethylene spacer, creating a –S–CH₂–CH₂–S– motif. This shifts the electrochemical signature: the ethylene spacer insulates the disulfide from the electron-withdrawing thiadiazole rings, raising the reduction potential and altering the reversibility of the redox couple. This difference is critical for applications requiring controlled redox release, such as galvanically-stimulated corrosion inhibitor delivery or organosulfur cathode materials, where the potential window of the active disulfide determines compatibility with the metal substrate or battery electrolyte [2].

Electrochemistry Redox-active materials Corrosion inhibition

Synthetic Utility as a Bis-Amine Monomer: CAS 82875-12-5 vs. Alkyl-Linked Bis-Thiadiazoles

Bis(5-amino-1,3,4-thiadiazol-2-yl)alkanes are established precursors for macroheterocyclic compounds and coordination polymers. A systematic study by Suvorova et al. (2020) demonstrated that the length and nature of the spacer between the two thiadiazole rings directly governs the conformational flexibility and cyclization efficiency during macrocycle formation [1]. CAS 82875-12-5, with its –S–CH₂–CH₂–S– spacer, offers intermediate flexibility (six rotatable bonds between ring systems) compared to rigid direct disulfide (CAS 36999-88-9, three rotatable bonds) and highly flexible alkyl spacers (e.g., butyl-linked, eight rotatable bonds). Additionally, the thioether sulfur atoms in the spacer serve as supplementary metal-coordination sites, enabling the formation of polynuclear complexes (e.g., with Ag(I) salts) that are structurally distinct from those formed by purely alkyl-linked analogs, which lack these auxiliary donor atoms [2]. The amino groups on the thiadiazole rings further allow derivatization into bis-Schiff bases, bis-amides, or bis-diazonium salts, with the spacer composition influencing the electronic properties of the resulting conjugated systems.

Polymer chemistry Macrocycle synthesis Coordination chemistry

Physicochemical Differentiation: Aqueous Solubility and logP of CAS 82875-12-5 vs. Thione Analog (CAS 10486-54-1)

The physicochemical profile of CAS 82875-12-5 is fundamentally different from that of its closest thione analog, 5,5'-[1,2-ethanediylbis(thio)]bis-1,3,4-thiadiazole-2(3H)-thione (CAS 10486-54-1). The target compound possesses primary amine (–NH₂) groups at the 2-position of each thiadiazole ring (hydrogen bond donors: 2; hydrogen bond acceptors: 9), whereas the thione analog contains thioamide (–C(=S)–NH–) groups (hydrogen bond donors: 2; hydrogen bond acceptors: 6, with increased lipophilicity). Computed logP (XLogP3) for the thione analog is significantly higher than that of the target amine, and the amine form exhibits greater aqueous solubility due to the basic nitrogen atoms capable of protonation under acidic conditions . A structurally related compound, 5,5'-(sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) (thioether analog, PubChem CID 404513), has a computed logP of 1.1 and a molecular weight of 288.4 g/mol, providing a reference baseline [1]. The target disulfide-ethylene compound (MW 292.4) is expected to have a logP in the range of 0.8–1.3, intermediate between the thioether analog and the more lipophilic thione derivative.

Drug discovery Formulation science Environmental fate

Biological Target Engagement: Linker Dependency in Bis-Thiadiazole Pharmacology

Structure-activity relationship (SAR) studies on bis-thiadiazole allosteric inhibitors of kidney-type glutaminase (GLS) demonstrate extreme sensitivity to linker composition. The mercaptoethyl-linked BPTES analog 3a inhibited GLS with an IC₅₀ of 50 nM, while the corresponding n-propyl-linked analog showed a 46-fold weaker IC₅₀ of 2.3 µM, and the dimethylsulfide-linked analog was inactive at concentrations up to 100 µM [1]. Although these analogs differ from CAS 82875-12-5 in that they bear phenylacetamido substituents rather than free amines, the principle that the sulfur-containing linker dictates binding affinity and target engagement is directly transferable. CAS 82875-12-5, with its unique dithioethylene bridge, occupies a structural niche: the ethylene spacer positions the two terminal amine-bearing thiadiazole rings at a distance and dihedral angle distinct from both the direct disulfide (CAS 36999-88-9, which constrains the rings in closer proximity) and the thioether (sulfide) analog (PubChem CID 404513, which lacks the redox-active –S–S– bond). This geometric specificity translates into differential target engagement for any protein or receptor whose allosteric or bivalent binding site accommodates two thiadiazole moieties.

Enzyme inhibition Allosteric modulation SAR studies

Application Scenarios Prioritizing CAS 82875-12-5 Procurement


Synthesis of Redox-Responsive Drug Delivery Systems or Smart Coatings

The disulfide bond within the –S–CH₂–CH₂–S– spacer of CAS 82875-12-5 is susceptible to reductive cleavage under intracellular glutathione concentrations (1–10 mM) or tailored electrochemical stimuli. This property, analogous to the galvanically-triggered release of 2,5-dimercapto-1,3,4-thiadiazole from its disulfide polymer [1], makes CAS 82875-12-5 an ideal precursor for constructing prodrug dimers, polymer-drug conjugates, or corrosion-inhibiting coatings wherein the active 5-amino-1,3,4-thiadiazole moiety is released on-demand at the target site. The ethylene spacer provides a kinetic barrier to premature reduction compared to the direct disulfide analog (CAS 36999-88-9), enabling sustained release profiles.

Precursor to Bis-Azo Dyes and Functional Colorants

The primary ECHA registration of CAS 82875-12-5 as a chemical intermediate is consistent with its use in synthesizing bis-azo dyes via diazotization of the terminal amine groups [2]. The dithioethylene spacer imparts specific solubility and electronic conjugation characteristics to the resulting dyes, differentiating them from those derived from alkyl-linked or direct disulfide bis-thiadiazole precursors. This compound is the recommended starting material when the target dye requires a disulfide bridge for subsequent surface anchoring (e.g., to gold or silver nanoparticles) or for reversible redox switching of optical properties.

Ligand for Polynuclear Metal-Organic Frameworks (MOFs) and Coordination Polymers

The four sulfur atoms (two thioether, two thiadiazole ring sulfurs) and four nitrogen atoms (two exocyclic amines, two endocyclic) of CAS 82875-12-5 provide a multidentate coordination environment capable of bridging multiple metal centers. The ethylene spacer introduces flexibility that promotes the formation of 1D, 2D, or 3D network topologies with Ag(I), Cu(I), and other soft metal ions, as demonstrated for analogous bisthiadiazole thioether ligands [3]. This ligand is preferred over the rigid direct disulfide analog when porous frameworks with larger pore apertures are desired, and over purely alkyl-linked analogs when additional metal-sulfur contacts are needed to stabilize the framework.

Building Block for Bis-Schiff Base Antimicrobial Agents

Condensation of the terminal amine groups of CAS 82875-12-5 with aromatic aldehydes yields bis-Schiff bases. Studies on structurally related thiadiazole disulfides and thioethers demonstrate that these bis-imine derivatives exhibit antibacterial activity against Gram-positive (Staphylococcus, Streptococcus) and Gram-negative (E. coli, K. pneumoniae) strains [4]. The disulfide-ethylene spacer confers a unique combination of redox activity and conformational flexibility to the resulting bis-Schiff base, distinguishing its antimicrobial potency spectrum from analogs with shorter (direct disulfide) or longer (butyl) linkers.

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